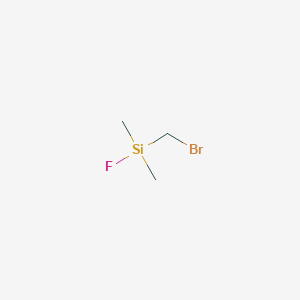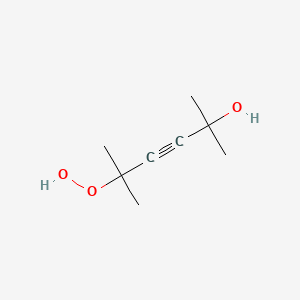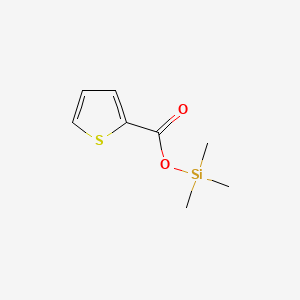
2-Thiophenecarboxylic acid, trimethylsilyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxylic acid, trimethylsilyl ester is an organic compound derived from thiophene, a sulfur-containing heterocycle. This compound is characterized by the presence of a trimethylsilyl group attached to the carboxylic acid moiety of thiophene. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophenecarboxylic acid, trimethylsilyl ester typically involves the esterification of 2-thiophenecarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Thiophenecarboxylic acid, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
2-Thiophenecarboxylic acid, trimethylsilyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, agrochemicals, and electronic materials.
作用机制
The mechanism of action of 2-thiophenecarboxylic acid, trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In medicinal chemistry, it can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
Trimethylsilyl acetate: Another trimethylsilyl ester but derived from acetic acid, used in different synthetic contexts.
Uniqueness: 2-Thiophenecarboxylic acid, trimethylsilyl ester is unique due to the presence of both the thiophene ring and the trimethylsilyl ester group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
55557-11-4 |
|---|---|
分子式 |
C8H12O2SSi |
分子量 |
200.33 g/mol |
IUPAC 名称 |
trimethylsilyl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H12O2SSi/c1-12(2,3)10-8(9)7-5-4-6-11-7/h4-6H,1-3H3 |
InChI 键 |
QWZYHXBREBIFEX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=O)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)

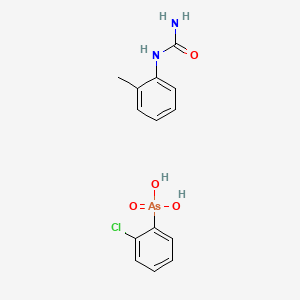
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
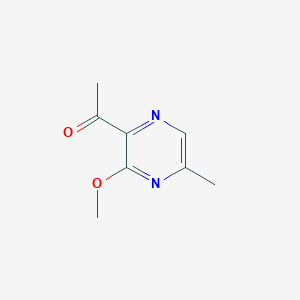
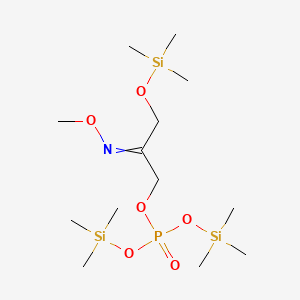

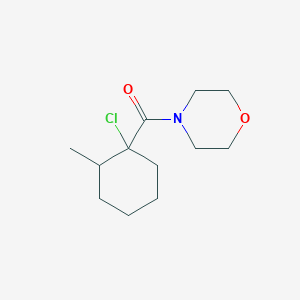
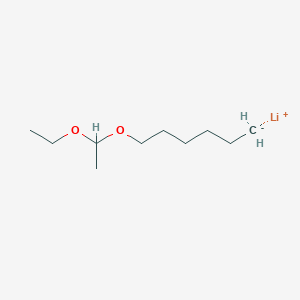
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
